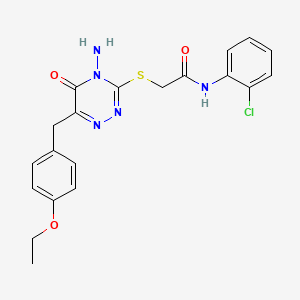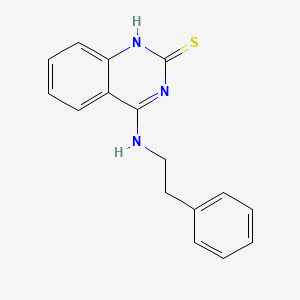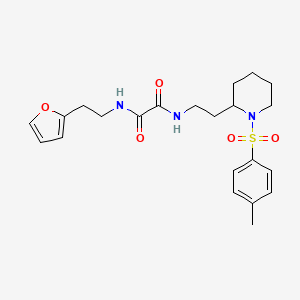
3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide is a synthetic organic compound with a unique structure that includes a bromophenyl group, a thiazolium ring, and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the alkylation of the thiazole ring with an appropriate alkylating agent to introduce the bromide ion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted thiazolium compounds.
Aplicaciones Científicas De Investigación
3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thiazolium groups into target molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thiazolium ring can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolium salts and bromophenyl derivatives. Examples include:
- 3-(2-(4-Chlorophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium chloride
- 3-(2-(4-Methylphenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium iodide
Uniqueness
What sets 3-(2-(4-Bromophenyl)-2-oxoethyl)-4,5-dimethylthiazol-3-ium bromide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromide ion, in particular, can enhance its reactivity in substitution reactions and its potential as a biological agent.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrNOS.BrH/c1-9-10(2)17-8-15(9)7-13(16)11-3-5-12(14)6-4-11;/h3-6,8H,7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSPLGUUVVUQM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=C(C=C2)Br)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)


![4-(dimethylsulfamoyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2614148.png)
![8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2614149.png)
